molecular formula C21H33N3O B6035122 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine

1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine

Cat. No. B6035122
M. Wt: 343.5 g/mol
InChI Key: JYRAEADDLDSQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research. MPBP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine acts by inhibiting the reuptake of serotonin by presynaptic neurons, which leads to an increase in the concentration of this neurotransmitter in the synaptic cleft. This, in turn, enhances the activation of postsynaptic receptors, leading to various physiological effects. 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has been found to have a high affinity for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has been found to exhibit a range of biochemical and physiological effects, including antidepressant, anxiolytic, and analgesic properties. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has been shown to decrease the levels of corticosterone, a stress hormone, in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine in lab experiments is its selectivity for the serotonin transporter, which makes it a valuable tool for investigating the role of serotonin in various biological processes. 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has also been found to have a relatively long half-life, which allows for sustained effects in animal models. However, one limitation of using 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of mood disorders such as depression and anxiety. 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has also been investigated for its potential as a tool for studying the role of serotonin in the regulation of appetite and metabolism. Additionally, there is ongoing research on the development of new derivatives of 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine with improved selectivity and potency for the serotonin transporter.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine involves several steps, starting with the reaction of 1-(4-methoxyphenyl)piperazine with 3-methyl-2-buten-1-amine in the presence of a catalyst. This is followed by the addition of hydrochloric acid to the reaction mixture, which results in the formation of 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine. The purity of the synthesized compound can be improved by recrystallization or chromatographic purification.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means that it can increase the levels of serotonin in the brain. This neurotransmitter plays a crucial role in regulating mood, appetite, and sleep, among other functions.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-(3-methylbut-2-enyl)piperidin-3-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-18(2)10-12-22-11-4-5-20(17-22)24-15-13-23(14-16-24)19-6-8-21(25-3)9-7-19/h6-10,20H,4-5,11-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRAEADDLDSQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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